REACTION_CXSMILES
|
[CH:1]1([C:6]([OH:8])=O)[CH2:5][CH:4]=[CH:3][CH2:2]1.CN(C=O)C.[C:14](Cl)(=[O:18])[C:15](Cl)=O.[CH2:20](N(CC)CC)[CH3:21]>C(Cl)Cl>[CH2:20]([O:8][C:6]1[C:1]2([CH2:2][CH:3]=[CH:4][CH2:5]2)[C:14](=[O:18])[CH:15]=1)[CH3:21]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(CC=CC1)C(=O)O
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 7 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 2 h the reaction mixture was concentrated in vacuo
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
the residual slurry diluted with Et2O (100 ml)
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The resulting oil was diluted with Et2O (50 ml)
|
Type
|
ADDITION
|
Details
|
treated with ethoxyacetylene (40% w/w solution in hexanes, 10 ml)
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration of the filtrate in vacuo
|
Reaction Time |
7 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(C12CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |